Welcome to the BenchChem Online Store!
molecular formula C10H12N4O2 B8785436 N-Isopropyl-6-nitro-1H-indazol-3-amine

N-Isopropyl-6-nitro-1H-indazol-3-amine

Cat. No. B8785436
M. Wt: 220.23 g/mol
InChI Key: NOTQHGDIZLMKJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07517901B2

Procedure details

2-Fluoro-N-isopropyl-4-nitro-benzamide (0.204 g, 0.902 mmol) and thionyl chloride (1 mL) were heated to 78° C. and stirred for three hours. The reaction mixture was cooled and concentrated to a white solid. NMP (1 mL), hydrazine (0.28 mL, 8.92 mmol) and powdered K2CO3 were added, and the reation mixture was heated to 90° C. and stirred for two hours. The reaction mixture was cooled and partitioned between water and ethyl acetate. The organic layer was separated, dried over MgSO4, filtered and concentrated under reduced pressure. The residue was chromatographed through silica gel (EtOAc/hexanes 0-33%) to give 0.075 g of Isopropyl-(6-nitro-1H-indazol-3-yl)-amine, MS (M+H)=249.
Quantity
0.204 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:13]=[C:12]([N+:14]([O-:16])=[O:15])[CH:11]=[CH:10][C:3]=1[C:4]([NH:6][CH:7]([CH3:9])[CH3:8])=O.S(Cl)(Cl)=O.[NH2:21][NH2:22].C([O-])([O-])=O.[K+].[K+]>CN1C(=O)CCC1>[CH:7]([NH:6][C:4]1[C:3]2[C:2](=[CH:13][C:12]([N+:14]([O-:16])=[O:15])=[CH:11][CH:10]=2)[NH:22][N:21]=1)([CH3:9])[CH3:8] |f:3.4.5|

Inputs

Step One
Name
Quantity
0.204 g
Type
reactant
Smiles
FC1=C(C(=O)NC(C)C)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
1 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0.28 mL
Type
reactant
Smiles
NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1 mL
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a white solid
STIRRING
Type
STIRRING
Details
stirred for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
partitioned between water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed through silica gel (EtOAc/hexanes 0-33%)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)NC1=NNC2=CC(=CC=C12)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.075 g
YIELD: CALCULATEDPERCENTYIELD 37.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.